(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
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Overview
Description
(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound that features a combination of benzothiazole, methoxyphenyl, nitrophenyl, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.
Scientific Research Applications
(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe or tool in biological studies due to its unique structure.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas where its structural features could interact with biological targets.
Industry: The compound could be used in the development of new materials with specific properties, such as electronic or optical applications.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The benzothiazole and furan moieties may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide include other benzothiazole derivatives, furan-containing compounds, and nitrophenyl derivatives. Examples include:
- Benzothiazole
- 2-Nitrophenyl furan
- Methoxyphenyl derivatives
Uniqueness
The uniqueness of this compound lies in its combination of these distinct moieties, which may confer unique properties and reactivity
Properties
Molecular Formula |
C27H19N3O5S |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C27H19N3O5S/c1-34-24-13-10-17(27-29-20-7-3-5-9-25(20)36-27)16-21(24)28-26(31)15-12-18-11-14-23(35-18)19-6-2-4-8-22(19)30(32)33/h2-16H,1H3,(H,28,31)/b15-12+ |
InChI Key |
QHHZHMWFGUIIPD-NTCAYCPXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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